molecular formula C10H10FN3 B1592051 3-Fluoro-4-(4-methyl-1H-imidazol-1-YL)benzenamine CAS No. 252340-70-8

3-Fluoro-4-(4-methyl-1H-imidazol-1-YL)benzenamine

Cat. No.: B1592051
CAS No.: 252340-70-8
M. Wt: 191.2 g/mol
InChI Key: XUDKNXYCYIYBIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine is a chemical compound with the molecular formula C10H10FN3 and a molecular weight of 191.205 g/mol . This compound is characterized by the presence of a fluorine atom, a methyl group, and an imidazole ring attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of dyes, sanitizers, and corrosion inhibitors.

Safety and Hazards

The safety information for 3-Fluoro-4-(4-methyl-1H-imidazol-1-YL)benzenamine indicates that it is toxic if swallowed and causes serious eye damage . It is also classified as combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

Future Directions

The future directions for 3-Fluoro-4-(4-methyl-1H-imidazol-1-YL)benzenamine could involve further exploration of its potential therapeutic and industrial applications, as well as the development of safer and more efficient synthesis methods .

Preparation Methods

The synthesis of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine can be achieved through several synthetic routes. One common method involves the reaction of 3-fluoroaniline with 4-methylimidazole under specific reaction conditions . The reaction typically requires a catalyst and a solvent to facilitate the process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the fluorine atom can be replaced by other nucleophiles.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or methanol. Reaction conditions such as temperature and pressure are optimized based on the desired reaction.

    Major Products: The major products formed depend on the type of reaction.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine involves its interaction with specific molecular targets and pathways. The imidazole ring in the compound can interact with various enzymes and receptors, leading to biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

3-fluoro-4-(4-methylimidazol-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3/c1-7-5-14(6-13-7)10-3-2-8(12)4-9(10)11/h2-6H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDKNXYCYIYBIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)C2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20619259
Record name 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252340-70-8
Record name 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Fluoro-4-(4-methylimidazol-1-yl)nitrobenzene (64.7 g, 0.293 M) was dissolved in a mixture of methanol (200 ml) and tetrahydrofuran (800 ml), cooled to 0° under nitrogen, and treated with ammonium formate (99.3 g, 1.46 M) followed by palladium on charcoal (10%, 2.5 g). The mixture was stirred at ambient temperature for 48 hours, filtered through celite, celite washed with methanol (200 ml), and filtrate evaporated to dryness. The residue was partitioned between ethyl acetate (800 ml) and 10% aqueous sodium bicarbonate (250 ml). The organic layer was separated, washed with brine (250 ml), dried (magnesium sulfate) and evaporated to give title compound (50.6 g).
Quantity
64.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
99.3 g
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

1-(2-Fluoro-4-nitro-phenyl)-4-methyl-1H-imidazole (4.66 g, 21.1 mmol) was dissolved in a mixture of methanol (25 mL) and tetrahydrofuran (100 mL). The solution was cooled to 0° C. under an atmosphere of nitrogen. Ammonium formate (6.64 g, 105 mmol) and 10% palladium on charcoal (0.24 g) was added and the mixture was stirred at 20° C. for 18 h. The mixture was filtered through celite and the celite was washed with methanol. The filtrate was evaporated under reduced pressure and the residue was partitioned between ethyl acetate and 10% aqueous sodium bicarbonate solution. The organic layer was separated, washed with brine, dried over sodium sulfate and evaporated under reduced pressure to yield the title compound (3.89 g, 97%) as a yellow solid.
Quantity
4.66 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.64 g
Type
reactant
Reaction Step Two
Quantity
0.24 g
Type
catalyst
Reaction Step Two
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-Fluoro-4-(4-methyl-1H-imidazol-1-YL)benzenamine
Reactant of Route 2
Reactant of Route 2
3-Fluoro-4-(4-methyl-1H-imidazol-1-YL)benzenamine
Reactant of Route 3
Reactant of Route 3
3-Fluoro-4-(4-methyl-1H-imidazol-1-YL)benzenamine
Reactant of Route 4
Reactant of Route 4
3-Fluoro-4-(4-methyl-1H-imidazol-1-YL)benzenamine
Reactant of Route 5
Reactant of Route 5
3-Fluoro-4-(4-methyl-1H-imidazol-1-YL)benzenamine
Reactant of Route 6
Reactant of Route 6
3-Fluoro-4-(4-methyl-1H-imidazol-1-YL)benzenamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.